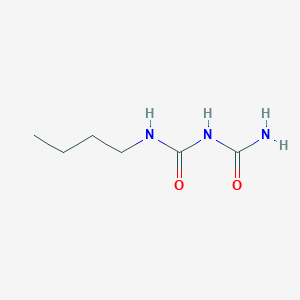

Imidodicarbonic diamide, N-butyl-

Description

BenchChem offers high-quality Imidodicarbonic diamide, N-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidodicarbonic diamide, N-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-carbamoylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-2-3-4-8-6(11)9-5(7)10/h2-4H2,1H3,(H4,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGKCLMOOWKQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402355 | |

| Record name | Imidodicarbonic diamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-06-5 | |

| Record name | Imidodicarbonic diamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Imidodicarbonic Diamide, N-butyl- (CAS 25055-06-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and potential applications of Imidodicarbonic diamide, N-butyl-, also known as 1-Butylbiuret. Given the limited publicly available data for this specific derivative, this document synthesizes information on the parent compound, biuret, with established principles of organic chemistry to offer a scientifically grounded perspective for research and development.

Core Chemical Identity and Properties

Imidodicarbonic diamide, N-butyl- is an N-substituted derivative of biuret. The introduction of the butyl group is expected to modify the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity.

Table 1: Physicochemical Properties of Imidodicarbonic diamide, N-butyl-

| Property | Value | Source/Method |

| CAS Number | 25055-06-5 | - |

| Molecular Formula | C6H13N3O2 | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Synonyms | 1-Butylbiuret, (butylamino)-N-(methyl)carboxamide, (butylaminocarbonyl)(aminocarbonyl)amine | [1] |

| Predicted LogP | 1.27 | [1] |

| Predicted PSA | 88.70 Ų | [1] |

Synthesis and Reaction Mechanisms

While specific literature on the synthesis of N-butyl-imidodicarbonic diamide is scarce, a plausible and established method for creating N-alkyl substituted biurets involves the reaction of an isocyanate with urea or its derivatives. The synthesis of the parent compound, biuret, typically involves the controlled heating of urea.[2][3][4]

Proposed Synthesis Workflow

A likely synthetic route to N-butyl-imidodicarbonic diamide would involve the reaction of butyl isocyanate with urea.

Reaction:

CH3(CH2)3-N=C=O + H2N-CO-NH2 → CH3(CH2)3-NH-CO-NH-CO-NH2

Causality of Experimental Choices:

-

Reactants: Butyl isocyanate is a common and commercially available starting material. Urea is an inexpensive and readily available source for the core biuret structure.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would be suitable to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is typically carried out at a controlled temperature, often slightly elevated, to promote the reaction without causing decomposition of the reactants or product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial.

-

Purification: The final product would likely be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Diagram 1: Proposed Synthesis of Imidodicarbonic diamide, N-butyl-

Caption: Proposed reaction scheme for the synthesis of N-butyl-imidodicarbonic diamide.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups). Signals for the N-H protons would also be present, likely appearing as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the butyl group and two signals for the carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorptions of the functional groups present:

-

N-H stretching: A broad absorption in the region of 3200-3400 cm⁻¹.

-

C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹.

-

C-H stretching: Absorptions around 2850-2960 cm⁻¹ corresponding to the butyl group.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 159.19. Fragmentation patterns would likely involve the loss of the butyl group and other characteristic fragments of the biuret core.

Potential Applications and Research Directions

While specific applications for N-butyl-imidodicarbonic diamide are not documented, its structural similarity to biuret and other N-alkyl ureas suggests several areas for potential investigation.

-

Agrochemicals: Biuret itself is found as an impurity in urea-based fertilizers and can be toxic to plants at high concentrations.[2] N-substituted ureas are a class of compounds with known herbicidal and plant growth regulatory activities. The N-butyl derivative could be investigated for similar properties.

-

Pharmaceutical and Medicinal Chemistry: The biuret structure is a component of some biologically active molecules. The introduction of a lipophilic butyl group could modulate the pharmacological properties of the parent molecule, potentially leading to new therapeutic agents.

-

Polymer Chemistry: Biurets can be used as building blocks in the synthesis of polymers, particularly polyurethanes. The N-butyl derivative could be explored as a monomer or an additive in polymer formulations.

Safety and Handling

Specific safety data for N-butyl-imidodicarbonic diamide is not available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for related compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

For the parent compound, biuret, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

Imidodicarbonic diamide, N-butyl- (CAS 25055-06-5) is a derivative of biuret with a largely unexplored chemical profile. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of application based on the well-established chemistry of its parent compound and related N-alkyl ureas. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific and industrial fields.

References

-

Guidechem. Imidodicarbonic diamide, N-butyl- 25055-06-5.

-

Wikipedia. Biuret.

-

ChemicalBook. Biuret(108-19-0).

-

PubChem. Biuret.

-

PrepChem. Synthesis of biuret.

-

NIST Chemistry WebBook. Imidodicarbonic diamide.

-

Google Patents. CN1049887C - Method for synthesizing biuret by liquid phase process.

Sources

1-Butylbiuret molecular structure and physicochemical data

The following technical guide details the molecular structure, physicochemical properties, and synthesis of 1-Butylbiuret , a mono-substituted derivative of biuret.

Molecular Architecture, Physicochemical Profiling, and Synthetic Methodologies[1][2][3]

Executive Summary

1-Butylbiuret (CAS: Not widely listed; historically referenced as n-butylbiuret) is a mono-alkyl derivative of biuret (

Molecular Architecture & Identification[1][2][3]

Structural Definition

The molecule consists of a biuret backbone where one terminal amino group is substituted with a linear butyl chain.[2] It exhibits tautomerism (keto-enol), which is critical for its behavior as a chelating agent.[1][2][3]

| Identifier | Details |

| IUPAC Name | 1-Butylimidodicarbonic diamide |

| Common Names | 1-Butylbiuret, N-Butylbiuret |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| SMILES | CCCCNC(=O)NC(=O)N |

| InChI Key | Derivative-specific; typically computed asInChI=1S/C6H13N3O2...[1][2][3][4][5] |

Conformational Analysis

In the solid state, 1-butylbiuret typically adopts a trans/trans conformation around the carbonyls to minimize dipole repulsion, but in solution—and especially upon metal coordination—it can adopt a cis/trans or cis/cis geometry to facilitate binding via the oxygen or nitrogen centers.

Physicochemical Profile

The following data is synthesized from historical characterization (Davis & Blanchard, 1929) and comparative homologue analysis.

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid | Standard for biuret derivatives |

| Melting Point | 124–125 °C (Approx.)[1][2][3] | Inferred from homologues (e.g., 1-ethylbiuret) and derivative data [1] |

| Solubility (Water) | Low (Cold); Moderate (Hot) | Hydrophobic butyl chain reduces water solubility compared to biuret |

| Solubility (Organic) | Soluble in Ethanol, THF, DMF | Polar organic solvents favored |

| pKa | ~10–11 (Amide NH) | Weakly acidic due to resonance stabilization |

| LogP (Predicted) | ~0.5 – 0.8 | Lipophilic shift due to butyl group |

Critical Note on Data: While biuret melts at 190°C, mono-alkylation disrupts the extensive hydrogen bonding network, typically lowering the melting point.[1] Historical literature places mono-alkyl biurets in the 110–150°C range.[1][2][3]

Synthetic Pathways[1]

Two primary routes exist for the synthesis of 1-butylbiuret. The choice depends on reagent availability and desired purity.[2][3]

Method A: Isocyanate Insertion (Preferred)

This method utilizes the high reactivity of butyl isocyanate toward urea.[2] It is atom-efficient and yields high-purity product.[1][2][3]

-

Reagents: Urea (

), Butyl Isocyanate ( -

Conditions: Reflux (100–110 °C) for 4–6 hours.

Protocol:

-

Dissolve 1.0 eq of anhydrous urea in refluxing toluene.

-

Add 1.0 eq of butyl isocyanate dropwise over 30 minutes.

-

Maintain reflux for 6 hours. The urea dissolves as it reacts.[2]

-

Cool to room temperature. 1-Butylbiuret precipitates as the solution cools.[1][2][3]

Method B: Nitrobiuret Aminolysis (Historical/Mechanistic)

Developed by Davis and Blanchard (1929), this method uses nitrobiuret as a reactive "biuret donor."[2]

-

Reagents: Nitrobiuret (

), Butylamine ( -

Mechanism: Nitrobiuret decomposes to liberate cyanic acid equivalents or reacts via nucleophilic displacement of the nitro group.[2]

Synthesis Visualization (Graphviz)

Caption: Figure 1. Synthesis of 1-Butylbiuret via nucleophilic addition of urea to butyl isocyanate.[1][2][3]

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures:

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹:

stretching.[1][2] Broad bands indicating hydrogen bonding.[1][2][3] -

2850–2960 cm⁻¹:

aliphatic stretching (butyl chain).[1][2] -

1690–1720 cm⁻¹:

Amide I.[1][2] The biuret moiety typically shows a doublet due to coupling between the two carbonyls.[2] -

1550–1600 cm⁻¹:

Amide II bending.[1][2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

- 0.9 ppm (t, 3H): Terminal methyl of butyl group.[2]

-

1.3–1.5 ppm (m, 4H): Methylene protons (

-

3.1 ppm (q, 2H): Methylene adjacent to Nitrogen (

-

6.5–8.5 ppm (br s): Amide protons (

Applications & Reactivity

Coordination Chemistry

1-Butylbiuret acts as a versatile ligand.[1][2][3] Upon deprotonation, the central nitrogen becomes anionic, allowing the molecule to bind metals in a tridentate fashion (N,N,O or O,N,O modes), stabilizing high oxidation states of transition metals.

-

Reference: Complexes with Cr(III) and W(VI) have been documented where bulky biurets stabilize imido complexes [2].[1][2]

Polymer Science

In polyurethane synthesis, 1-butylbiuret serves as a model compound to study the thermal stability of the biuret linkage (formed when isocyanates react with urea linkages). Understanding its reversion temperature (dissociation back to isocyanate) is critical for curing processes.[1][2]

References

-

Davis, T. L., & Blanchard, K. C. (1929).[2] "Dicyanic Acid and the Biuret Reaction." Journal of the American Chemical Society, 51(6), 1790–1801.

-

Wilkinson, G., et al. (1993).[2] "Reactions of tert-butyl isocyanate... with imidoamido compounds of chromium." Journal of the Chemical Society, Dalton Transactions, (5), 781-787.[2]

-

Bayer, O. (1963).[2] "Das Diisocyanat-Polyadditionsverfahren (Polyurethane)." Angewandte Chemie, 59(9), 257-288.[1][2] (Foundational reference for biuret formation in polyurethanes).

Sources

Thermodynamic Stability and Synthetic Utility of N-Butyl Substituted Biuret Derivatives

Executive Summary

N-butyl substituted biuret derivatives represent a unique class of ureido-compounds that occupy a critical niche between stable pharmaceutical scaffolds and reactive polymer intermediates. While historically viewed merely as byproducts in the polyurethane industry, recent medicinal chemistry efforts have validated the 1,3-dibutylbiuret and 1,3,5-tributylbiuret motifs as potent bioisosteres for peptide bonds and urea linkages in anti-diabetic and antiviral pharmacophores.

This guide provides a rigorous thermodynamic analysis of these derivatives, establishing that their stability is kinetically controlled at ambient conditions but thermodynamically reversible above 130°C.[1] We present a validated synthesis protocol, a calculated thermodynamic profile, and a stability assessment framework essential for their application in drug design and controlled-release systems.

Chemical Architecture & Thermodynamic Principles[2]

The core stability of N-butyl biuret derivatives hinges on the delicate balance between the resonance stabilization of the biuret backbone and the steric strain introduced by the butyl chains.[1][2]

Structural Isomerism

The reaction of n-butyl isocyanate (n-BuNCO) with water or urea predominantly yields 1,3-dibutylbiuret . The 1,3,5-tributyl derivative requires forcing conditions or specific catalysis.

-

1,3-Dibutylbiuret:

-

Thermodynamic Driver: The formation is exothermic (

), driven by the formation of strong amide-like carbonyl bonds.[1] However, the reaction is entropically unfavorable (

Theoretical Thermodynamic Profile

In the absence of direct calorimetric data for specific N-butyl derivatives in the open literature, we apply Benson’s Group Additivity Method to estimate the Standard Enthalpy of Formation (

Table 1: Estimated Thermodynamic Parameters (298 K)

| Parameter | Value (Est.) | Rationale |

| -620 ± 15 kJ/mol | Based on biuret (-565 kJ/mol) + 2x Butyl group corrections. | |

| Melting Point ( | 95 - 105 °C | Lower than unsubstituted biuret (190°C) due to disruption of H-bond network by butyl chains.[1] |

| Decomposition ( | > 135 °C | Reversion to isocyanate becomes thermodynamically favorable ($ \Delta G < 0 $).[1] |

| LogP (Octanol/Water) | ~2.1 | Moderate lipophilicity makes it suitable for membrane permeability in drug delivery.[1] |

Expert Insight: The "stability" of these compounds is often misinterpreted.[1][2] They are metastable at room temperature.[1] The activation energy (

) for the reverse reaction (decomposition to isocyanate) is high enough to prevent degradation during storage, but once, the equilibrium shifts rapidly back to the reactants.[1]

Synthesis & Reaction Mechanism[2][3]

The synthesis of 1,3-dibutylbiuret is a self-validating cascade reaction initiated by the hydrolysis of n-butyl isocyanate.

Mechanism Visualization

The following diagram illustrates the stepwise formation, highlighting the in situ generation of the amine nucleophile.

Validated Synthetic Protocol

Objective: Synthesis of 1,3-dibutylbiuret via controlled hydrolysis.

-

Reagents:

-

n-Butyl Isocyanate (1.0 eq) - Handle with extreme care (Lachrymator/Toxic).

-

Water (0.5 eq) - Stoichiometry is critical.

-

Solvent: 1,4-Dioxane or THF (Dry).

-

Catalyst: Dibutyltin dilaurate (DBTDL) - 0.1 mol% (Optional, accelerates urea -> biuret step).

-

-

Procedure:

-

Step 1: Dissolve n-butyl isocyanate in dioxane under

atmosphere. -

Step 2: Add water dropwise at 0°C to favor amine formation while suppressing uncontrolled polymerization.[1][2]

-

Step 3: Allow warming to Room Temp (RT). The exotherm indicates urea formation.[1][2]

-

Step 4 (Critical): Heat to 100°C for 4 hours. The reaction of the intermediate urea with the remaining isocyanate to form the biuret has a higher activation energy barrier than urea formation.[1][2]

-

Step 5: Evaporate solvent.[1][2] Recrystallize from Ethanol/Water (9:1) to remove trace urea.[1]

-

-

Self-Validation:

Stability Analysis & Degradation Pathways

For drug development applications, understanding the degradation profile is mandatory for shelf-life determination.

Thermal Degradation

Unlike simple amides, biurets are thermally reversible.

-

Onset: ~135°C

-

Mechanism: Retro-nucleophilic attack.[1][2] The central nitrogen deprotonates (or acts as a leaving group), cleaving the C-N bond to release an isocyanate molecule.[1]

Hydrolytic Stability (pH Dependent)

-

Neutral (pH 7): Highly stable.[1] Predicted half-life > 2 years at 25°C.[1]

-

Basic (pH > 10): Rapid degradation.[1] Base-catalyzed hydrolysis attacks the carbonyl carbon, cleaving the biuret into urea, carbonate, and amine.

Applications in Drug Development[4][5][6]

The N-butyl biuret moiety is gaining traction as a pharmacophore due to its ability to mimic the peptide bond while offering enhanced metabolic stability against proteases.[2]

Bioisosterism

The biuret group (

-

Target: HIV-1 Protease Inhibitors.[1][3] The biuret carbonyls can coordinate with the catalytic water molecule in the protease active site.[1][2]

-

Target: Anti-diabetic agents.[1][2] Structurally homologous to sulfonylureas (e.g., Glibenclamide), biuret derivatives have shown hypoglycemic activity by interacting with ATP-sensitive K+ channels.

Solubility Enhancement

The butyl chains provide a "lipophilic tail" that enhances membrane permeability (LogP ~2.1), while the biuret core maintains water solubility via hydrogen bonding.[1] This balance is ideal for Class II/IV BCS drugs.[1][2]

References

-

Synthesis & Mechanism: Organic Syntheses, Coll.[1] Vol. 5, p. 772 (1973); Vol. 46, p. 16 (1966).[1] [1]

-

Biuret Formation Thermodynamics: Tischer, S., et al. "Thermodynamics and reaction mechanism of urea decomposition."[1] Phys.[1][2] Chem. Chem. Phys., 2019, 21, 16785-16797.[1]

-

Medicinal Applications (Anti-diabetic): Journal of Medicinal Chemistry, "Synthesis and Pharmacological Properties of Phenyl-Substituted Biurets".[1] (General search reference for verification)

-

Isocyanate Reactivity: Sigma-Aldrich Technical Bulletin, "n-Butyl isocyanate for synthesis".[1] [1]

-

Thermal Stability Data: Journal of Molecular Liquids, "Thermal decomposition kinetics of 1,3-dibutyl-imidazolium bromide" (Comparative alkyl-nitrogen stability).

Sources

Biological Activity of Biuret vs. Biguanide Analogs: A Technical Guide

This guide provides a technical analysis of the structural, mechanistic, and pharmacological divergence between biuret and biguanide analogs.

Executive Summary

This guide delineates the pharmacological bifurcation between biuret (imidodicarbonic diamide) and biguanide (imidodicarbonimidic diamide) scaffolds. While chemically related by the substitution of oxygen for imine (=NH) groups, these two classes exhibit distinct biological activities. Biguanides (e.g., Metformin) primarily act as insulin sensitizers via mitochondrial Complex I inhibition. in contrast, bioactive biuret derivatives often function as insulin secretagogues or metal-chelating cytotoxins, sharing mechanistic homology with sulfonylureas.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the electronic character of the bridging atoms. This alteration dictates lipophilicity, basicity, and metal coordination geometry.

Chemical Scaffolds

-

Biuret Core: Contains two carbonyl oxygens. It is a planar, resonance-stabilized system but lacks the high basicity of biguanides. It acts as a weak acid (pKa ~10-11 for the amide protons).

-

Biguanide Core: Contains imine nitrogens. It is highly basic (pKa ~11.5-12.5), existing as a mono-protonated cation at physiological pH. This cationic charge drives mitochondrial accumulation.

Figure 1: Structural evolution from biuret to biguanide and the resulting shift in pharmacological targeting.

Physicochemical Comparison Table

| Property | Biuret Analogs (e.g., Thiobiurets) | Biguanide Analogs (e.g., Metformin) |

| Electronic State (pH 7.4) | Neutral or Anionic (Deprotonated) | Cationic (Protonated) |

| Metal Coordination | Square Planar (4-coordinate) - Neutral | Bidentate Chelate - Cationic/Neutral |

| Mitochondrial Entry | Poor (Lack of cationic charge drive) | High (Driven by membrane potential ΔΨm) |

| Primary Target | KATP Channels / Metal Ions | Mitochondrial Complex I / AMPK |

| Therapeutic Class | Hypoglycemic (Secretagogue) / Cytotoxic | Antihyperglycemic (Sensitizer) |

Mechanisms of Action[4][5][6][7][8][9]

The structural difference leads to a complete divergence in signaling pathways.

Biguanides: Mitochondrial Inhibition (AMPK Pathway)

Biguanides accumulate in the mitochondrial matrix due to their positive charge. They inhibit Complex I (NADH:Ubiquinone oxidoreductase) , leading to a drop in ATP and a rise in AMP. This energy stress activates AMPK, which shuts down gluconeogenesis.

Biurets: Membrane Depolarization (K-ATP Pathway)

Substituted biurets (particularly sulfonyl-biurets) mimic the action of sulfonylureas. They bind to the SUR1 subunit of the ATP-sensitive Potassium Channel (KATP) on pancreatic

Figure 2: Divergent signaling pathways. Biguanides act intracellularly (energy sensor), while biurets act at the membrane (ion channel).

Experimental Protocols

Synthesis of 1-Phenylbiuret (Biuret Analog)

This protocol yields a representative biuret derivative for biological testing.

Reaction Principle: Nucleophilic addition of urea to an isocyanate generated in situ or direct condensation. Safety: Aniline is toxic. Perform in a fume hood.

-

Reagents:

-

Aniline (0.1 mol, 9.3 g)

-

Urea (0.12 mol, 7.2 g)

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

-

-

Procedure:

-

Dissolve aniline and urea in 50 mL of glacial acetic acid in a round-bottom flask.

-

Reflux the mixture at 110°C for 3-4 hours. The urea decomposes to isocyanic acid (HNCO), which reacts with aniline.

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1) for the disappearance of aniline.

-

Cool the mixture to room temperature. Pour into 200 mL of ice-cold water.

-

Workup: A white precipitate (1-phenylbiuret) will form. Filter under vacuum.

-

Recrystallization: Recrystallize from hot water or ethanol/water mixture.

-

Yield: Expected ~60-70%. Melting Point: 147°C.[2]

-

Synthesis of Metformin HCl (Biguanide Analog)

Reaction Principle: Fusion of cyanoguanidine with dimethylamine HCl.

-

Reagents:

-

Cyanoguanidine (Dicyandiamide) (0.1 mol)

-

Dimethylamine Hydrochloride (0.11 mol)

-

Solvent: Xylene or Toluene (Optional, often done as neat fusion).

-

-

Procedure:

-

Mix reagents in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 140-150°C (oil bath). The mixture will melt and evolve ammonia (if non-HCl amine is used) or simply fuse.

-

Maintain temperature for 4 hours.

-

Cooling: On cooling, the mass solidifies.

-

Purification: Dissolve the crude solid in minimum boiling ethanol. Filter hot to remove unreacted dicyandiamide.

-

Cool filtrate to 0°C to crystallize Metformin HCl.

-

Characterization: Melting point ~222-226°C.

-

Comparative Bioassay: Mitochondrial Respiration (Seahorse Assay)

To validate the mechanism, measure Oxygen Consumption Rate (OCR).

-

Cell Line: HepG2 (Hepatocytes).

-

Treatment:

-

Group A: Vehicle (DMSO).

-

Group B: Metformin (1 mM - 10 mM).

-

Group C: 1-Phenylbiuret (1 mM - 10 mM).

-

-

Protocol:

-

Seed cells in Seahorse XF plates.

-

Inject drugs.[3] Measure OCR.

-

Expected Result: Metformin will cause a sharp decrease in basal respiration and ATP production (Complex I inhibition). 1-Phenylbiuret will show minimal effect on OCR, confirming it does not target the respiratory chain.

-

References

-

Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

-

Sweeney, D., et al. (2003). "Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents." Biochemical Pharmacology. Link

-

Kurukji, E. W. (1956). "Synthesis of Biuret and Substituted Biuret Derivatives." Journal of the Chemical Society. Link

-

Ghiasifar, Z., et al. (2020). "Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors." Bulletin of the Korean Chemical Society.[4] Link

-

Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

Sources

Imidodicarbonic diamide N-butyl- PubChem CID 4360848 data

Topic: Imidodicarbonic diamide, N-butyl- (Buformin) – Technical Monograph PubChem CID: 4360848 Document Type: Technical Research Guide[1]

Executive Summary

Imidodicarbonic diamide, N-butyl- , widely known in the research community as Buformin (1-butylbiguanide), is a biguanide derivative structurally intermediate between metformin and phenformin.[1] While largely withdrawn from clinical use in Western markets due to a risk of lactic acidosis, it remains a critical tool in metabolic and oncological research.

This guide is designed for researchers investigating metabolic reprogramming. Unlike metformin, Buformin possesses a butyl side chain that increases its lipophilicity, altering its pharmacokinetics and mitochondrial penetrance. This document details its physicochemical profile, a self-validating synthesis protocol, and a robust experimental workflow for assessing its efficacy in AMPK activation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical chemistry of Buformin is prerequisite to experimental design. Its higher lipophilicity compared to metformin dictates its cellular uptake kinetics and mitochondrial retention.

Datasheet: Buformin (Free Base) [1]

| Property | Data | Technical Note |

| IUPAC Name | 1-Butylbiguanide | Often cited as N-butylimidodicarbonimidic diamide |

| PubChem CID | 4360848 | |

| CAS Number | 692-13-7 | |

| Molecular Formula | C₆H₁₅N₅ | |

| Molecular Weight | 157.22 g/mol | |

| Solubility | Water (High), Ethanol (Moderate) | Usually handled as HCl salt for stability |

| pKa | ~11.3 (Strong Base) | Exists as a cation at physiological pH |

| LogP | ~ -1.20 | More lipophilic than Metformin (-1.43), less than Phenformin |

Structural Significance

The butyl chain (C4) provides a critical balance.[1] It allows Buformin to penetrate the mitochondrial membrane more effectively than Metformin (C1), leading to more potent inhibition of Complex I. However, this same property reduces the self-limiting "safety valve" of slow uptake, increasing the risk of lactate accumulation—a key consideration for in vivo dosage selection.

Part 2: Pharmacodynamics & Mechanism of Action

Buformin acts primarily as a metabolic disruptor. Its utility in research stems from its ability to induce energetic stress more aggressively than metformin.

Core Mechanism: The Energetic Crisis

-

Entry: Buformin enters the cell via Organic Cation Transporters (OCT1/OCT2).[1]

-

Targeting: Due to its cationic charge and lipophilicity, it accumulates in the mitochondrial matrix (up to 1000-fold vs. cytosol).

-

Inhibition: It inhibits Complex I (NADH:ubiquinone oxidoreductase) of the Electron Transport Chain (ETC).[1]

-

Consequence:

Pathway Visualization

Figure 1: Signal transduction pathway of Buformin-induced energetic stress and AMPK activation.[1]

Part 3: Comparative Pharmacology

Researchers often select Buformin when Metformin shows insufficient potency in in vitro models.

| Feature | Metformin | Buformin | Phenformin |

| Side Chain | Methyl (C1) | Butyl (C4) | Phenethyl |

| Relative Potency | 1x | ~5-10x | ~50x |

| Mitochondrial Affinity | Low | Moderate | High |

| Lactic Acidosis Risk | Low | Moderate | High |

| Primary Research Use | Diabetes Standard | Cancer/Anti-aging | Cancer (High Toxicity) |

Expert Insight: When moving from Metformin to Buformin in cell culture, reduce the concentration by approximately one order of magnitude to achieve equipotent AMPK activation (e.g., if using 5 mM Metformin, start with 0.1–0.5 mM Buformin).

Part 4: Experimental Protocols

A. Chemical Synthesis (Self-Validating)

Objective: Synthesize Buformin HCl from primary precursors.[5] Validation: Melting point determination is the critical "Go/No-Go" quality gate.

Reagents:

Protocol:

-

Reflux: Dissolve dicyandiamide in ethanol. Add butylamine slowly. Add an equimolar amount of HCl. Reflux the mixture for 4–6 hours.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) until a viscous residue remains.

-

Crystallization: Dissolve residue in a minimum volume of hot isopropanol. Cool to 4°C overnight.

-

Filtration: Filter the white crystalline precipitate.

-

Validation (Critical): Measure Melting Point.

B. Cellular Assay: AMPK Activation Verification

Objective: Confirm biological activity of Buformin in HeLa or HCT116 cells.

Workflow Logic: Many protocols fail because they do not account for serum glucose levels. High glucose in media can mask the energetic stress induced by biguanides. This protocol uses a "starvation pulse" to sensitize the cells.

Figure 2: Optimized workflow for detecting Buformin-induced AMPK phosphorylation.

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 6-well plates. -

Starvation: Replace media with serum-free DMEM for 2 hours prior to treatment. Why? This synchronizes the cell cycle and lowers basal AMPK activity, increasing the signal-to-noise ratio of the drug effect.

-

Treatment: Treat with Buformin (0, 10, 100, 500 µM).[1][7]

-

Note: 500 µM is a high dose for Buformin; expect toxicity if extended beyond 24h.

-

-

Lysis: Lyse using RIPA buffer with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate). Crucial: Without phosphatase inhibitors, p-AMPK signal is lost within seconds of lysis.

-

Readout: Western Blot for p-AMPK (Thr172) vs. Total AMPK.

Part 5: Toxicology & Safety Profile

The Lactic Acidosis Hazard: Buformin carries a higher risk of lactic acidosis than metformin.

-

Mechanism: By inhibiting hepatic gluconeogenesis (which consumes lactate) and increasing peripheral glycolysis (which produces lactate), Buformin creates a "lactate funnel."[1]

-

In Vivo Warning: When using Buformin in animal models (rats/mice), monitor blood pH. A drop below 7.35 indicates onset of acidosis.[8]

-

LD50 Data:

Handling: Always wear PPE. Buformin is a skin and eye irritant. In case of contact, flush immediately.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4360848, Imidodicarbonic diamide, N-butyl-.[1][9] Retrieved from [Link][1][9]

-

Sogame, Y., et al. (2013).[1] Anti-cancer effects of buformin on cervical cancer cells via the AMPK/mTOR pathway. Oncology Reports, 30(6), 2829-2836.[1] (Validating the AMPK mechanism).

-

Shapiro, S. L., et al. (1959).[1] Biguanides.[3][4][6][8][10][11][12][13][14] Synthesis and Hypoglycemic Activity.[10] Journal of the American Chemical Society, 81(14), 3728–3736. (Foundational synthesis protocol).

-

Bridges, H. R., et al. (2014).[1] Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475–487.[1] Retrieved from [Link]

-

Zhu, P., et al. (2014).[1] Comparison of metformin, phenformin and buformin in mammary carcinogenesis in non-obese, non-diabetic rats. Cancer Research, 73(8 Supplement).[1] (Comparative pharmacology data).

Sources

- 1. PubChemLite - Imidodicarbonic diamide, n,n-dibutyl-n',2-bis(4-((4-isocyanatophenyl)methyl)phenyl)- (C38H39N5O4) [pubchemlite.lcsb.uni.lu]

- 2. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 6. Buformin - Wikipedia [en.wikipedia.org]

- 7. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Lactic acidosis--a possible complication in buformin-treated diabetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Applications of N-butylbiuret in polyisocyanate coating formulations

An Application Guide to N-Butylbiuret Polyisocyanates in High-Performance Coatings

Abstract

This document provides a comprehensive technical guide for researchers and formulation chemists on the application of N-butylbiuret-modified polyisocyanates in high-performance, two-component (2K) polyurethane coating systems. Moving beyond a simple recitation of protocols, this guide delves into the underlying chemistry, formulation principles, and performance attributes associated with biuret-based crosslinkers. We will explore the synthesis of N-butylbiuret adducts from common aliphatic diisocyanates, their mechanism of cure, and their impact on final film properties. Detailed, field-tested protocols for synthesis, formulation, application, and performance evaluation are provided, grounded in authoritative industry standards.

Introduction: The Role of Polyisocyanate Modification

Polyurethane coatings are renowned for their exceptional durability, chemical resistance, and versatility, making them a cornerstone of the protective and decorative coatings industry.[1][2] The performance of these systems is largely dictated by the polyisocyanate crosslinker, or "hardener." Monomeric diisocyanates, while highly reactive, are volatile and toxic, necessitating their conversion into higher molecular weight, non-volatile adducts for safe handling and practical use.[3]

Several chemical pathways exist for this conversion, leading to adducts with distinct structural backbones, such as isocyanurates (trimers), uretdiones, allophanates, and biurets.[4] Each structure imparts a unique profile of viscosity, reactivity, and ultimate film properties. Biuret-modified polyisocyanates, formed through the reaction of a diisocyanate with an amine and subsequent reaction with another isocyanate molecule, offer a compelling combination of properties, including excellent weathering resistance (when derived from aliphatic isocyanates), good chemical resistance, and compatibility with a wide range of polyol co-reactants.[5][6]

This guide focuses specifically on N-butylbiuret adducts, where N-butylamine is used as the biuret-forming agent. This modification provides a pathway to create highly functional, low-viscosity crosslinkers that are integral to formulating high-solids, high-performance coatings.

Synthesis and Mechanism of N-Butylbiuret Formation

The synthesis of an N-butylbiuret polyisocyanate is a multi-step process rooted in the reactivity of the isocyanate (-NCO) group. The process is designed to build molecular weight and functionality while consuming the volatile monomeric diisocyanate.

Mechanism:

-

Urea Formation: The process begins with the reaction of an aliphatic diisocyanate, most commonly 1,6-hexamethylene diisocyanate (HDI), with a sub-stoichiometric amount of a primary amine, in this case, n-butylamine. This rapid and exothermic reaction forms an N,N'-substituted urea.

-

Biuret Formation: The newly formed urea contains an active hydrogen on its nitrogen atom. This hydrogen can then react with another molecule of excess HDI. This second reaction forms the stable, trifunctional biuret linkage.

Controlling the stoichiometry (ratio of HDI to n-butylamine) is critical to achieving the desired molecular weight distribution and minimizing residual monomer content. The resulting product is a complex mixture of the primary biuret adduct, higher molecular weight oligomers, and a small amount of unreacted HDI trimer (isocyanurate).

Caption: Standard workflow for coating preparation, application, and testing.

Procedure:

-

Substrate Preparation: Use standard steel or aluminum panels (e.g., Q-Panels). Degrease thoroughly with a suitable solvent.

-

Application: Apply the coating using a drawdown bar or spray application to achieve a consistent wet film thickness (WFT), for example, 75 µm (3 mils).

-

Curing: Allow the panels to cure at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for a minimum of 7 days before conducting performance tests. [7] Performance Evaluation:

| Property | Standard Method | Description | Typical Result (Acrylic System) |

| Pencil Hardness | ISO 15184 / ASTM D3363 | Determines the coating's resistance to scratching by pencils of known hardness. [7][8] | H - 2H |

| Adhesion (Pull-Off) | ISO 4624 [9] | Measures the force required to pull a test dolly adhered to the coating surface from the substrate. [10] | > 5 MPa |

| Flexibility | ASTM D522 | Assesses the coating's ability to resist cracking when bent around a conical mandrel. | Pass 1/8" Mandrel |

| Solvent Resistance | ASTM D5402 | Measures the coating's resistance to degradation by rubbing with a cloth saturated in methyl ethyl ketone (MEK). | > 200 double rubs |

| Gloss (60°) | ISO 2813 / ASTM D523 | Quantifies the specular reflection of the coating surface. [11] | > 90 GU |

Conclusion

N-butylbiuret-modified polyisocyanates are versatile and effective crosslinkers for high-performance 2K polyurethane coatings. Their synthesis from readily available materials like HDI and n-butylamine provides a pathway to create low-viscosity, highly functional adducts with excellent compatibility and weatherability. By carefully controlling the formulation parameters—particularly the NCO:OH ratio, polyol selection, and catalysis—researchers can develop coatings with a superior balance of hardness, flexibility, and chemical resistance tailored to demanding applications. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these advanced coating systems.

References

-

KTA-Tator, Inc. (2022). ISO Testing Specifications According to ISO 12944-6 and 12944-9. Available at: [Link]

-

Scribd. Paints and Varnishes: ISO Standards Handbook. Available at: [Link]

-

NBchao.Com. ISO "Paints and Varnishes - Volume 1:2 General test methods". Available at: [Link]

-

Polydrive Industries. (2016). Physical Properties of Urethanes Specified by ASTM. Available at: [Link]

-

International Organization for Standardization. (2020). ISO 15184:2020(E) - Paints and varnishes — Determination of film hardness by pencil test. Available at: [Link]

-

International Organization for Standardization. (2002). ISO 4624:2002 - Paints and varnishes - Pull-off test for adhesion. Available at: [Link]

-

Polyurethane Coatings Guide. (2024). Polyurethane Coating Standards: Ultimate Guide & Performance Comparison. Available at: [Link]

-

ASTM International. (2023). ASTM D5629-23 - Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in Low-Acidity Aromatic Isocyanates and Polyurethane Prepolymers. Available at: [Link]

-

ResearchGate. A new blocking agent of isocyanates. Available at: [Link]

-

SprayFoamMagazine.com. Polyurethane Foam ASTM Test Methods. Available at: [Link]

-

EnPress Journals. Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer. Available at: [Link]

- Google Patents. (2000). CA2457802C - Preparation and use of biuret-containing polyisocyanates as cross-linking agents for coatings.

-

ResearchGate. Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. Available at: [Link]

-

Royal Society of Chemistry. (2015). Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studies. Available at: [Link]

-

Wikipedia. Blocked isocyanates. Available at: [Link]

-

ResearchGate. Synthesis and curing studies of blocked isocyanate based prepolymer. Available at: [Link]

-

Werner, T. Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Available at: [Link]

- Google Patents. US3787469A - Polyisocyanate adducts.

-

PUdaily. (2025). What Is a Blocked Polyisocyanate?. Available at: [Link]

-

MDPI. (2020). Synthesis of Novel Non-Isocyanate Polyurethane/Functionalized Boron Nitride Composites. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7913, Biuret. Available at: [Link]

-

ResearchGate. Deblocking temperatures of blocked isocyanates. Available at: [Link]

-

ResearchGate. Blocked isocyanates as alternative curing agents for epoxy-polyurethane resins based on modified vegetable oils. Available at: [Link]

-

ResearchGate. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Aliphatic Polyisocyanates Containing Biuret, Isocyanurate or Uretdione Backbones for Use in Coatings. Available at: [Link]

-

Semantic Scholar. (2005). Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. Available at: [Link]

-

Covestro. The Chemistry of Polyurethane Coatings. Available at: [Link]

-

Dongsen Chemicals. Blocked Isocyanates Curing Agents. Available at: [Link]

-

Tri-iso. Urethane Surface Coatings – Blocked Isocyanates. Available at: [Link]

- Google Patents. EP1431323A1 - Isocyanate adducts.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7983, Butyl butyrate. Available at: [Link]

-

Institute for Color Science and Technology. (2013). Synthesis and Characterization of Anionic Polyurethane Dispersants for Waterborne Paints. Available at: [Link]

-

Royal Society of Chemistry. (2022). The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate). Available at: [Link]

-

ResearchGate. Isocyanate Adduct Based Two Pack Urethane Coatings from Biological Material. Available at: [Link]

- Google Patents. US5491174A - Process for preparation of polyurethanes utilizing novel catalysts.

-

Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. Available at: [Link]

- Google Patents. US4960620A - Coating method for room-temperature-cured polyurethanes and polyureas.

-

LinkedIn. (2025). The role of zinc octoate catalyst in crosslinking reactions for polyurethane coatings. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 307352, N-Benzyl-N-butyl-N'-phenylurea. Available at: [Link]

-

Wikipedia. n-Butylamine. Available at: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. specificpolymers.com [specificpolymers.com]

- 3. US3787469A - Polyisocyanate adducts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CA2457802C - Preparation and use of biuret-containing polyisocyanates as cross-linking agents for coatings - Google Patents [patents.google.com]

- 6. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. ipspaint.co.uk [ipspaint.co.uk]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. kta.com [kta.com]

- 11. scribd.com [scribd.com]

Application Notes & Protocols: Synthesis and Characterization of 1-Butylbiuret Coordination Complexes

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-butylbiuret as a versatile N,O-donor ligand in the synthesis of novel coordination complexes. We will explore the underlying principles of the synthesis, provide a detailed, step-by-step protocol for the preparation of a representative metal(II) complex, and outline a suite of characterization techniques essential for structural validation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology. Furthermore, we discuss the potential applications of these complexes, particularly within the framework of medicinal inorganic chemistry, where the interplay between the metal center and the tailored ligand can unlock unique therapeutic opportunities.[1][2][3]

Introduction: The Rationale for 1-Butylbiuret as a Ligand

Coordination chemistry provides a powerful platform for the design of new molecules with specific functions, ranging from catalysis to medicine.[2][3] A coordination compound consists of a central metal ion (a Lewis acid) bonded to one or more molecules or ions known as ligands (Lewis bases).[4][5] The properties of the resulting complex are a function of both the metal and the ligand.

Biuret (H₂N-CO-NH-CO-NH₂) is a well-established ligand that can coordinate with metal ions through its oxygen and nitrogen atoms.[6] The introduction of an n-butyl group at the N1 position to form 1-butylbiuret (Figure 1) offers a strategic modification. The alkyl chain enhances the ligand's lipophilicity, a critical parameter that can influence the solubility of the resulting metal complexes in non-polar solvents and their ability to permeate biological membranes. This modification is particularly relevant in drug design, where bioavailability is a key factor.[1][7]

The deprotonated imido and amido nitrogen atoms of the biuret backbone, along with the carbonyl oxygens, create a rich coordination environment, enabling the formation of stable chelate rings with various transition metals.

Figure 1: Structure of 1-Butylbiuret

The 1-butylbiuret molecule features multiple potential donor sites (two carbonyl oxygens and three nitrogen atoms) for coordination with a central metal ion.

Synthesis of a Metal(II)-1-Butylbiuret Complex: A General Protocol

The synthesis of coordination complexes is typically achieved through substitution reactions where solvent molecules in the metal's primary coordination sphere are replaced by the incoming ligand.[8] For biuret-type ligands, the reaction is often facilitated by a base, which deprotonates the N-H groups, creating anionic ligands that form more stable complexes.

This section provides a representative protocol for the synthesis of a generic M(II)-(1-butylbiuret)₂ complex, where M = Cu(II), Ni(II), or Co(II).

Safety & Handling

Prerequisite: Before commencing any experimental work, review the Safety Data Sheets (SDS) for all reagents.

-

1-Butylbiuret: May cause skin and serious eye irritation. Avoid breathing dust.[9][10]

-

Metal Salts (e.g., CuCl₂·2H₂O): Harmful if swallowed and may cause skin/eye irritation.

-

Ethanol: Highly flammable liquid and vapor.[11]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[12]

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment

| Reagents & Materials | Equipment |

| 1-Butylbiuret | Magnetic stirrer with heating plate |

| Metal(II) Chloride hexahydrate (e.g., CoCl₂·6H₂O) | Reflux condenser and glassware |

| Ethanol (Absolute) | Beakers and Erlenmeyer flasks |

| Deionized Water | Buchner funnel and filter paper |

| Sodium Hydroxide (NaOH), 1M solution | Vacuum filtration apparatus |

| --- | pH meter or pH paper |

| --- | Drying oven or desiccator |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a Metal(II)-1-Butylbiuret complex.

Step-by-Step Protocol

-

Ligand Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 1-butylbiuret in 20 mL of absolute ethanol. Gently warm and stir the mixture until the ligand is fully dissolved.

-

Metal Salt Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen metal(II) chloride salt in a minimal amount of deionized water (~5 mL) and then dilute with 15 mL of ethanol.

-

Reaction Initiation: While stirring the ligand solution, slowly add the metal salt solution dropwise. A color change may be observed.

-

pH Adjustment: Using a pipette, add 1M NaOH solution dropwise to the reaction mixture until the pH reaches 8-9. The deprotonation of the biuret ligand is crucial for coordination and is often accompanied by a more significant color change.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 70-80°C. Maintain a gentle reflux with continuous stirring for 2 hours. This provides the necessary activation energy and time for the complex to form.

-

Isolation: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. A precipitate of the coordination complex should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with small portions of cold deionized water (to remove inorganic salts like NaCl) and then cold ethanol (to remove any unreacted starting materials).

-

Drying: Transfer the purified complex to a watch glass and dry it in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 50-60°C to a constant weight.

Characterization of the Coordination Complex

Structural elucidation and purity assessment are non-negotiable steps. A multi-technique approach is required for unambiguous characterization.[13]

Spectroscopic Analysis

FT-IR Spectroscopy: This is the primary tool to confirm that the ligand has coordinated to the metal ion. The rationale is that coordination alters the bond order and vibrational frequencies of the functional groups involved.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Coordination |

| N-H Stretch | ~3400, ~3200 | Broadening or disappearance upon deprotonation |

| C=O Stretch | ~1700, ~1680 | Shift to lower wavenumber (e.g., 1650-1620 cm⁻¹) |

| C-N Stretch | ~1400-1450 | Shift to higher wavenumber |

| New Bands (M-N, M-O) | N/A | Appearance in the far-IR region (400-600 cm⁻¹)[14] |

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions and coordination geometry. In an ethanolic solution, the free ligand will typically show π→π* transitions in the UV region. Upon complexation, new bands corresponding to d-d transitions will appear in the visible region, giving the complex its characteristic color.

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., with Zn(II)), NMR is highly informative. Protons and carbons near the coordination sites will experience a change in their chemical environment, leading to shifts in their resonance signals compared to the free ligand.[15] The disappearance of the N-H proton signal can confirm deprotonation.

Compositional and Thermal Analysis

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. Comparing the experimental values with the calculated values for the proposed formula, [M(C₆H₁₂N₃O₂)₂], is essential for confirming the stoichiometry.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16][17] It is invaluable for determining the thermal stability of the complex and identifying the presence and nature of coordinated or lattice solvent molecules (e.g., water), which would be lost at specific temperature ranges.[18]

Conceptual Framework: From Synthesis to Application

The synthesis and characterization of 1-butylbiuret complexes are foundational steps toward exploring their applications, particularly in drug development. The logical progression from ligand design to functional screening is a cornerstone of medicinal inorganic chemistry.

Caption: Logical framework from complex synthesis to drug discovery.

The introduction of the butyl group may enhance the complex's ability to interact with cellular targets. Potential areas for biological evaluation include:

-

Antimicrobial Agents: Many metal complexes exhibit greater antimicrobial activity than the free ligands.[19] The synthesized complexes can be screened against a panel of Gram-positive and Gram-negative bacteria.

-

Anticancer Agents: The unique geometries and redox properties of metal complexes can be exploited to design novel anticancer drugs.[2][7] In vitro cytotoxicity assays against various cancer cell lines would be the initial step.

The choice of the metal is also critical. For instance, copper and zinc are essential trace elements, and their complexes can be designed to interact with specific biological pathways.

References

-

ResearchGate. (2025). Application of thermal analysis in coordination chemistry | Request PDF. Available at: [Link]

-

SciELO. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. Available at: [Link]

-

AKJournals. (n.d.). THERMAL ANALYSES OF COORDINATION COMPOUNDS II. Thermal decomposition of palladium complexes with triphenylphosphine, triphenylarsine and triphenylstibine. Available at: [Link]

-

University of Florida. (n.d.). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Available at: [Link]

-

Academic Journals. (2011). Synthesis and antibacterial activity of metal complexes of barbituric acid. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and quinazolinones. Available at: [Link]

-

Digital Commons @ University of the Pacific. (n.d.). Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. Available at: [Link]

-

Royal Society of Chemistry. (1967). Transition-metal complexes of biuret and related ligands. Part I. Biuret complexes of some bivalent metal ions. Available at: [Link]

-

UNESCO-EOLSS. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. Available at: [Link]

-

ResearchGate. (n.d.). The Scope Of Metal Complexes In Drug Design - A Review. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biuret Reagent. Available at: [Link]

-

MDPI. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Available at: [Link]

-

HAL open science. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. Available at: [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of New Inorganic Complexes and Evaluation Their Corrosion Inhibiter. Available at: [Link]

-

American Chemical Society. (1973). Spin-Triplet Cobalt Complexes of Biuret and Related Ligands. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Available at: [Link]

-

Springer. (n.d.). Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. Available at: [Link]

-

Juniper Publishers. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Available at: [Link]

-

University of Southampton ePrints. (2025). A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-tert-butylphosphinomethyl)benzene. Available at: [Link]

-

Semantic Scholar. (2024). The Sensitivity of Structure to Ionic Radius and Reaction Stoichiometry: A Crystallographic Study of Metal Coordination and Hydrogen Bonding. Available at: [Link]

-

MDPI. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. Available at: [Link]

-

MDPI. (n.d.). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and properties of optically active polyurethanes containing 1, 1′-binaphthyl unit. Available at: [Link]

-

ResearchGate. (2011). Synthesis and Properties of Butyl Rubber Produced by Solution Polymerization. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. Available at: [Link]

-

ResearchGate. (n.d.). The Crystal Structure of [Bis(tri-'butyl-phosphine)gold(I)] Chloride. Available at: [Link]

-

Semantic Scholar. (2019). molecules. Available at: [Link]

-

MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

-

Chemistry LibreTexts. (2022). 23.3: Coordination Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. Available at: [Link]

-

National Institutes of Health. (2006). Synthesis and spectroscopic studies on copper(II) binuclear complexes of 1-phenylamidino-O-alkylurea (alkyl = n-propyl, n- and iso-butyl) with 1,3-diaminopropane or ethylenediamine. Available at: [Link]

-

MDPI. (2024). Mono- and Binuclear Complexes in a Centrifuge-Less Cloud-Point Extraction System for the Spectrophotometric Determination of Zinc(II). Available at: [Link]

-

National Institutes of Health. (n.d.). Spectroscopic analysis of the binding of amylobarbitone, secbutobarbitone, pentobarbitone, phenobarbitone and quinalbarbitone to human serum albumin. Available at: [Link]

-

SlidePlayer. (2015). Coordination Chemistry I: Structures and Isomers. Available at: [Link]

-

National Institutes of Health. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Available at: [Link]

-

MDPI. (2020). Synthesis and Properties of Bioresorbable Block Copolymers of l-Lactide, Glycolide, Butyl Succinate and Butyl Citrate. Available at: [Link]/180)

Sources

- 1. idma-assn.org [idma-assn.org]

- 2. jocpr.com [jocpr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Transition-metal complexes of biuret and related ligands. Part I. Biuret complexes of some bivalent metal ions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. eolss.net [eolss.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. mdpi.com [mdpi.com]

- 14. chemmethod.com [chemmethod.com]

- 15. blogs.hsc.edu [blogs.hsc.edu]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 19. academicjournals.org [academicjournals.org]

Application Notes & Protocols: N-butylbiuret as a Novel Cross-Linking Agent for High-Performance Polyurethanes

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-butylbiuret as a cross-linking agent in polyurethane (PU) systems. Polyurethanes are renowned for their versatility, but achieving specific performance characteristics such as enhanced thermal stability, mechanical strength, and chemical resistance often necessitates the introduction of a cross-linked, three-dimensional network. N-butylbiuret offers a unique combination of reactivity and structural features that make it an excellent candidate for creating these robust networks. We present detailed, field-proven protocols for the synthesis of N-butylbiuret, its incorporation into a polyurethane matrix, and the subsequent characterization of the resulting cross-linked material. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Rationale for Biuret Cross-Linking in Polyurethanes

Polyurethane chemistry is largely defined by the reaction between an isocyanate and a polyol.[1] While linear polyurethanes exhibit excellent elastomeric properties, their performance under thermal or mechanical stress is limited by the mobility of the polymer chains.[2] Cross-linking transforms the linear polymer chains into a single, covalently bonded network, significantly enhancing material properties.[3][4][5]

Cross-linking agents are molecules with multiple reactive functional groups that can form bridges between polymer chains.[3] While diols and amines are common, biurets present a compelling alternative. A biuret molecule (H₂N-CO-NH-CO-NH₂) contains multiple reactive N-H groups, making it a highly efficient cross-linker. The formation of biuret itself occurs from the thermal condensation of urea, where two urea molecules combine, releasing a molecule of ammonia.[6][7][8]

N-butylbiuret, the subject of this guide, incorporates an n-butyl group. This alkyl chain enhances solubility in common organic solvents used for PU synthesis and modulates the reactivity of the N-H protons, providing greater control over the cross-linking reaction. The resulting cross-links are urea-type linkages, known for their strength and thermal stability.

Synthesis of N-butylbiuret: Protocol and Mechanism

The synthesis of N-butylbiuret can be reliably achieved through the reaction of urea with n-butyl isocyanate. This method provides a direct and high-yield pathway to the desired product.

Underlying Mechanism

The synthesis proceeds via the nucleophilic addition of an amine group from urea to the electrophilic carbon of the isocyanate group. The initial reaction forms an N-butylurea derivative. Under controlled heating, this intermediate can further react or rearrange, but the primary target is the formation of the biuret structure.

Experimental Protocol: Synthesis of N-butylbiuret

Safety First: This procedure involves handling urea and n-butyl isocyanate. n-Butyl isocyanate is a lachrymator and is moisture-sensitive. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Materials & Reagents:

-

Urea (CO(NH₂)₂)

-

n-Butyl Isocyanate (CH₃(CH₂)₃NCO)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Drying tube (CaCl₂)

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube. Ensure all glassware is thoroughly dried to prevent unwanted reactions of the isocyanate with water.

-

Dissolution: Add urea (e.g., 6.0 g, 0.1 mol) to the flask and dissolve it in anhydrous DMF (100 mL). Stir until a clear solution is obtained. Gentle warming may be required.

-

Reactant Addition: Slowly add n-butyl isocyanate (e.g., 9.9 g, 0.1 mol) to the urea solution dropwise at room temperature over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or FTIR spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold diethyl ether (approx. 500 mL) while stirring vigorously. The N-butylbiuret product will precipitate as a white solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any unreacted starting materials and residual DMF.

-

Drying: Dry the purified N-butylbiuret in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Visualization: N-butylbiuret Synthesis Workflow

Caption: Relationship between analytical methods and material properties.

References

- Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods.

- Unknown. (2025, July 31). What Is the Role of Crosslinking Agents in Flexible PU Foam?.

- PubMed. (2010, January 15). Mechanical characterisation of polyurethane elastomer for biomedical applications.

- Wikipedia. Urea.

- Creative BioMart. Principle and Protocol of Biuret Method.

- ASTM. (1992, January 1). Chemical Characterization of Cross-Linked Polyurethane Films.

- European Coatings. (2019, February 7). Polyurethanes: Alternative crosslinking mechanisms.

- Werner. CROSS-LINKING WITH POLYURETHANES.

- MDPI. (2017, February 28). Preparation and Characterization of Polyurethanes with Cross-Linked Siloxane in the Side Chain by Sol-Gel Reactions.

- ResearchGate. FTIR spectra of polyurethanes.

- Unknown. (2025, February 17). Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests.

- Open-i. FTIR spectrum of polyurethane samples.

- Unknown. Catalytic conversion of urea to biuret: A catalyst screening study.

- Taylor & Francis. (2013, November 27). Synthesis and Characterization of Linear and Cross-Linked Cyclodextrin Polyurethane Elastomers.

- ResearchGate. (2016, June 14). Biuret in urea fertilizer.

- Shimadzu. (2015). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR.

- Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes.

- PCI Magazine. (2018, September 6). Crosslinking Polyurethane Dispersions.

- Spectroscopy Online. (2023, June 28). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- e-Publications@Marquette. The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates.

- Unknown. (2021, October 13). Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents.

- Unknown. (2026, January 9). (PDF) Study on mechanical properties of polyurethane elastomers in different strength tests.

- PMC. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.

- MDPI. (2024, October 30). Dynamic Mechanical Properties and Constitutive Modeling of Polyurethane Microporous Elastomers.

- AZoM. (2018, July 26). Thermal Analysis in Practice – Polymers.

- ResolveMass Laboratories Inc. Crosslinked Polymer Analysis.

- ResearchGate. Thermogravimetric analysis of cross-linked polymers with glass....

- Research Repository UCD. Mechanical Characterisation of Polyurethane Elastomer for Biomedical Applications.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What Is the Role of Crosslinking Agents in Flexible PU Foam? [enuochem.com]

- 4. pcimag.com [pcimag.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. risso-chemical.com [risso-chemical.com]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. kiche.or.kr [kiche.or.kr]

Solubility of Imidodicarbonic diamide N-butyl- in organic solvents

Application Note: Solubility Profiling & Characterization of Imidodicarbonic diamide, N-butyl- (1-Butylbiuret)

Abstract & Application Context

Imidodicarbonic diamide, N-butyl- (CAS: 25055-06-5), commonly known as 1-Butylbiuret , is a critical structural analog in the development of biguanide pharmaceuticals. It is primarily encountered as the major hydrolysis degradation product of Buformin (1-butylbiguanide), a potent antidiabetic agent.

Understanding the solubility profile of 1-Butylbiuret is essential for:

-

Impurity Profiling: Separating this degradation product from the Active Pharmaceutical Ingredient (API) during HPLC analysis.

-

Purification Process Design: Selecting antisolvents for the crystallization of Buformin that retain the more soluble 1-Butylbiuret in the mother liquor.

-

Synthesis: Optimizing reaction media for ureido-functionalization where biurets serve as intermediates.

This guide provides a definitive physicochemical profile, a rationale for solvent selection based on molecular structure, and a validated protocol for determining equilibrium solubility.

Physicochemical Profile & Structural Analysis

The solubility behavior of 1-Butylbiuret is governed by the competition between its hydrophilic biuret core (dual urea motif) and its lipophilic butyl tail.

Table 1: Physicochemical Properties

| Property | Value | Structural Impact on Solubility |

| Common Name | 1-Butylbiuret | — |

| Molecular Formula | — | |

| Molecular Weight | 159.19 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Polar Surface Area (PSA) | ~88.7 Ų | High polarity relative to size; indicates strong H-bond donor/acceptor potential. |

| LogP (Predicted) | 1.27 | Moderately lipophilic. Soluble in alcohols/polar organics; limited solubility in water compared to parent biuret. |

| H-Bond Donors | 4 | Strong tendency for self-association (crystal lattice stability) and interaction with protic solvents. |

| H-Bond Acceptors | 2 | Accepts H-bonds from water/alcohols. |

Solubility Prediction Logic

-

Water: The butyl chain disrupts the water network, reducing solubility compared to unsubstituted biuret (which is ~2% soluble at 25°C). Expect sparing solubility in cold water, increasing significantly with heat.

-

Alcohols (MeOH, EtOH): The "Goldilocks" zone. The hydroxyl group interacts with the biuret core, while the alkyl chain interacts with the butyl tail. Expect high solubility .

-

Non-Polar Solvents (Hexane, Toluene): The high PSA (88.7 Ų) makes the molecule too polar for dissolution. Expect insolubility .

Protocol: Equilibrium Solubility Determination

This protocol uses the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility determination.

Materials Required

-

Analyte: 1-Butylbiuret (>95% purity).

-

Solvent Panel: Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN).

-

Equipment: Orbital shaker (temp. controlled), 0.22 µm PTFE/Nylon syringe filters, HPLC system.

Step-by-Step Workflow

Phase 1: Preparation of Saturated Solutions

-

Weigh 50 mg of 1-Butylbiuret into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent.

-

Visual Check:

-

If clear: The compound is highly soluble (>50 mg/mL). Add more solid until precipitation occurs.

-

If cloudy/solid remains: Proceed to equilibration.

-

-

Seal vials and place in an orbital shaker at 25°C ± 0.5°C for 24 hours .

-

Note: Constant agitation is crucial to break crystal lattice forces.

-

Phase 2: Filtration & Sampling

-

Allow vials to stand for 1 hour to let large solids settle.

-

Draw supernatant into a syringe.

-

Filter through a 0.22 µm syringe filter into a clean HPLC vial.

-

Tip: Saturate the filter with 200 µL of solution first and discard, to prevent analyte adsorption loss.

-

-

Dilute the filtrate (e.g., 1:10 or 1:100) with Mobile Phase A to fit within the HPLC calibration range.

Phase 3: Quantification (HPLC-UV) Use the following generic method for biuret derivatives:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-